molecular formula C20H11F3N4O B11030669 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one

5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one

Cat. No.: B11030669
M. Wt: 380.3 g/mol
InChI Key: PQQBXWZCKVWZLF-UHFFFAOYSA-N
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Description

5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one is a complex organic compound characterized by its unique structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrazatetracycloheptadeca core: This involves cyclization reactions under controlled conditions.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions to ensure the correct placement of the trifluoromethyl group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[87002,7

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound’s properties could make it a candidate for drug development, particularly if it shows activity against certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one apart is its tetrazatetracycloheptadeca core, which is not commonly found in other compounds. This unique structure may confer specific properties that make it particularly useful in certain applications.

Properties

Molecular Formula

C20H11F3N4O

Molecular Weight

380.3 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one

InChI

InChI=1S/C20H11F3N4O/c21-20(22,23)13-5-1-3-7-16(13)26-10-9-15-12(18(26)28)11-24-19-25-14-6-2-4-8-17(14)27(15)19/h1-11H

InChI Key

PQQBXWZCKVWZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34

Origin of Product

United States

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